molecular formula C15H8F3N3O2S2 B5578593 4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile

4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile

Cat. No. B5578593
M. Wt: 383.4 g/mol
InChI Key: ZTKWGCDBBBWXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidine derivatives often involves multi-step chemical reactions, utilizing starting materials such as amino acids, aldehydes, and nitriles under specific conditions to achieve the desired product. For instance, a novel synthesis method involving cyclization reactions has been utilized to create a wide array of derivatives, showcasing the versatility and complexity in synthesizing these compounds (Chang, H. S. Cho, & K. Kim, 2003).

Molecular Structure Analysis

Crystal structure determination provides insights into the molecular arrangement and bonding within these compounds. For example, a study on the crystal structure of closely related compounds revealed monoclinic and triclinic crystal systems, illustrating the intricate molecular geometry and intermolecular interactions that define the stability and reactivity of these molecules (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Chemical reactions involving thieno[3,2-d]pyrimidine derivatives are diverse, including nucleophilic substitutions, cyclizations, and condensations, leading to a wide array of functionalized molecules. For instance, novel fluorophores based on benzo[4,5]imidazo[1,2-a]pyrimidine-3-carbonitriles demonstrate the chemical versatility and reactive potential of these compounds (Fedotov et al., 2022).

Physical Properties Analysis

The physical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. For example, the synthesis and structural analysis of a specific derivative highlighted its triclinic crystal system and provided detailed insights into its geometric configuration and physical stability (Mo, Wen-yan, & He, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with different chemical agents and conditions, are essential for understanding the potential applications of these compounds. Studies have explored the catalytic and reactant roles of thieno[3,2-d]pyrimidine derivatives in synthesizing new molecules, demonstrating their utility in creating diverse chemical architectures with varying functionalities (Brahmachari & Nayek, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives exhibit significant biological activity and are used in medicines such as sedatives, antivirals, and diuretics .

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly in the field of medicine given the known biological activity of many pyrimidine derivatives .

properties

IUPAC Name

2,4-dioxo-6-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-1H-thieno[3,2-d]pyrimidine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3O2S2/c16-15(17,18)9-4-2-1-3-7(9)6-24-13-8(5-19)10-11(25-13)12(22)21-14(23)20-10/h1-4H,6H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKWGCDBBBWXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dioxo-6-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-1H-thieno[3,2-d]pyrimidine-7-carbonitrile

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